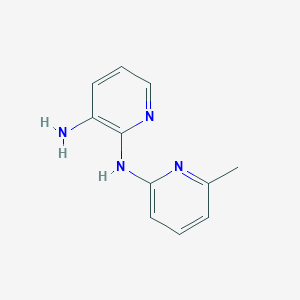
2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine is a heterocyclic compound that features both pyridine and amino functional groups. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential biological activities and roles as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine typically involves multi-step organic reactions. One possible route could be the reaction of 2-methyl-6-chloropyridine with 3-aminopyridine under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions might occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the manufacture of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or others depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpyridine
- 2,6-Diaminopyridine
- 3-Amino-2-methylpyridine
Uniqueness
2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-N-(6-methylpyridin-2-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C11H12N4/c1-8-4-2-6-10(14-8)15-11-9(12)5-3-7-13-11/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
OGHCTAXPJRLHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


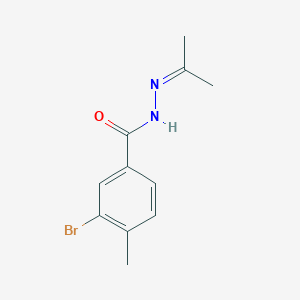

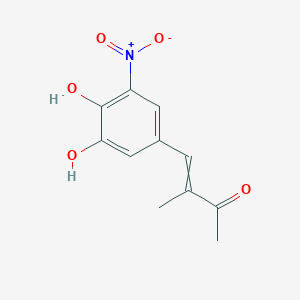
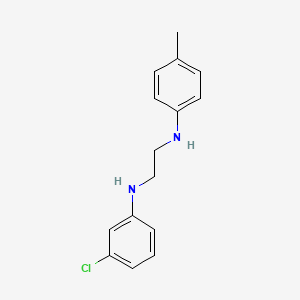
![2-[3-[[[3-Cyano-5-(3-fluorophenyl)phenyl]methyl]amino]-2,4-difluorophenoxy]acetic acid](/img/structure/B8669777.png)
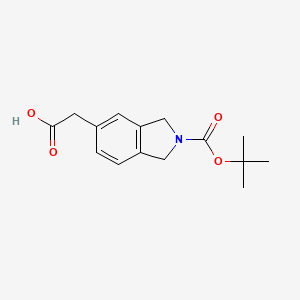
![N-[4-(4-Bromo-butoxy)-phenyl]-acetamide](/img/structure/B8669792.png)
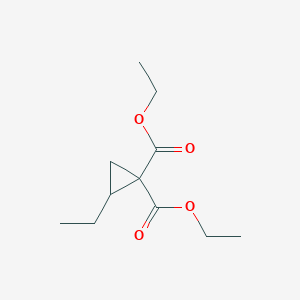


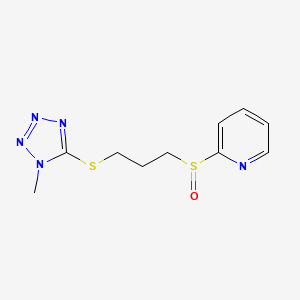
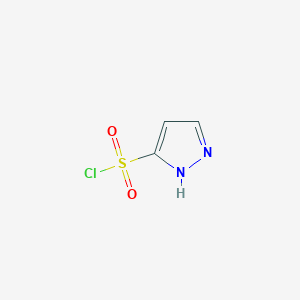
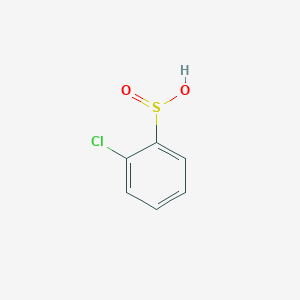
![1-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]guanidine](/img/structure/B8669837.png)
